molecular formula C21H20ClNO3 B5515535 4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine

4-(3-chlorophenoxy)-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine

Cat. No. B5515535
M. Wt: 369.8 g/mol
InChI Key: RLCPVYFUYMEFOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves Michael addition of secondary amine to α, β-unsaturated carbonyl compounds, forming complex structures through multi-step reactions. Such processes are elaborated in studies presenting the synthesis of novel compounds, where X-ray crystallography, density functional theory (DFT), and spectroscopic methods like NMR are used to characterize the synthesized molecules (Fatma, Bishnoi, Verma, Singh, & Srivastava, 2017).

Molecular Structure Analysis

The molecular structure of closely related compounds is often determined using X-ray crystallography, revealing interactions such as hydrogen bonding and π-π interactions. DFT calculations provide insights into molecular geometry, electrostatic potential, and vibrational analysis, helping to understand the conformation and stability of the molecule (Karthik, Kumara, Naveen, Mallesha, Mallu, Deepa Urs, & Lokanath, 2021).

Chemical Reactions and Properties

Investigating the chemical reactions and properties of similar compounds involves analyzing their reactivity and interaction with other molecules. Studies often employ quantum chemical studies to predict reactivity descriptors, elucidating the chemically reactive sites within the molecule (Fatma et al., 2017).

Physical Properties Analysis

The physical properties, such as thermal stability and optical characteristics, of related compounds are assessed through techniques like thermogravimetric analysis (TGA) and spectroscopic methods. These studies offer insights into the material's stability across different temperature ranges and its optical behavior (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties analysis encompasses the molecule's behavior in chemical reactions, including its reactivity, potential as a ligand in coordination chemistry, and interactions with biological targets. Computational chemistry methods, like DFT, help in understanding these properties by evaluating molecular orbitals, electronic structure, and potential reaction mechanisms (Fatma et al., 2017).

Scientific Research Applications

Metabolism and Disposition Studies

N-[[(2S)-1-[[5-(4-Fluorophenyl)-2-Methyl-4-Thiazolyl]Carbonyl]-2-Piperidinyl]Methyl]-4-Benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist explored for insomnia treatment. Research on SB-649868's disposition in humans revealed extensive metabolism, with the principal route involving oxidation of the benzofuran ring. Two minor metabolites, a benzofuran ring-opened carboxylic acid and an amine metabolite, were also identified. This study highlights the complex metabolic pathways involved in the disposition of benzofuran derivatives, which could be relevant for understanding the metabolism of 4-(3-Chlorophenoxy)-1-[(2-Methyl-1-Benzofuran-5-Yl)Carbonyl]Piperidine (Renzulli et al., 2011).

Structural and Theoretical Studies

The synthesis and characterization of [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime were conducted to understand its thermal, optical, and etching properties. The structure exhibits significant inter and intra-molecular hydrogen bonds and π···π interactions, contributing to its stability. This research provides insights into the structural properties of compounds containing piperidin-4-yl moieties, which could inform the design and development of new derivatives of this compound (Karthik et al., 2021).

Synthetic and Antimicrobial Studies

A novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was synthesized, showcasing the versatility of incorporating piperidinyl groups into complex molecules. The study also explored its antimicrobial activities, providing a foundation for the development of new antimicrobial agents based on the piperidinyl scaffold, which could be relevant for derivatives of this compound (Fatma et al., 2017).

properties

IUPAC Name

[4-(3-chlorophenoxy)piperidin-1-yl]-(2-methyl-1-benzofuran-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c1-14-11-16-12-15(5-6-20(16)25-14)21(24)23-9-7-18(8-10-23)26-19-4-2-3-17(22)13-19/h2-6,11-13,18H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCPVYFUYMEFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)N3CCC(CC3)OC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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